molecular formula C14H22N2 B1468702 1-(1-Phenylpropan-2-yl)piperidin-4-amine CAS No. 1344075-18-8

1-(1-Phenylpropan-2-yl)piperidin-4-amine

Cat. No.: B1468702
CAS No.: 1344075-18-8
M. Wt: 218.34 g/mol
InChI Key: MDILHHANIRJVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylpropan-2-yl)piperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure, which incorporates a phenethylamine backbone modified with a piperidine amine moiety, places it within a class of compounds known for their interactions with central nervous system (CNS) targets. Structural analogs of this compound have been investigated as potential atypical dopamine transporter (DAT) inhibitors . Such inhibitors are distinguished from typical DAT blockers like cocaine; they often bind to different conformational states of the transporter and can display a reduced propensity for abuse in preclinical models, making them valuable tools for studying psychostimulant use disorders . Research into these atypical inhibitors aims to develop novel pharmacotherapies for addiction, an area that remains an urgent, unmet medical need . The piperidine ring system present in this compound is a privileged scaffold in drug discovery, frequently contributing to favorable pharmacokinetic properties and target affinity. Therefore, this compound serves as a critical intermediate for the synthesis and development of novel bioactive molecules. It allows researchers to explore structure-activity relationships (SAR) to optimize affinity for monoamine transporters and to fine-tune selectivity profiles against related targets such as the serotonin transporter (SERT) and sigma receptors . This compound is provided for Research Use Only and is intended for utilization in controlled laboratory settings by qualified scientists. It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

1344075-18-8

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-(1-phenylpropan-2-yl)piperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-12(11-13-5-3-2-4-6-13)16-9-7-14(15)8-10-16/h2-6,12,14H,7-11,15H2,1H3

InChI Key

MDILHHANIRJVPD-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N2CCC(CC2)N

Canonical SMILES

CC(CC1=CC=CC=C1)N2CCC(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with structurally related compounds from the evidence:

Aryl-Substituted Piperidin-4-amines

Compound Name Substituent(s) Biological Target/Activity Key Findings References
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-amine 3-(5-Fluoroindol-2-yl)phenyl p97 ATPase inhibition Demonstrated potent inhibitory activity against p97, a target in cancer therapy .
1-(4-Chlorobenzyl)piperidin-4-amine 4-Chlorobenzyl Cholinesterase inhibition Synthesized as a precursor for Alzheimer’s disease therapeutics; structural flexibility enhances binding .
1-(3-Chloropyridin-2-yl)piperidin-4-amine 3-Chloropyridinyl Undisclosed (structural analog) Highlighted for potential receptor interactions due to electron-withdrawing Cl and pyridine moiety .

However, bulkier substituents like indolylphenyl (as in ) may offer higher target specificity.

Heterocyclic-Fused Piperidin-4-amines

Compound Name Substituent(s) Biological Target/Activity Key Findings References
1-[6-Chloro-3-(3,5-difluorophenyl)quinolin-4-yl]piperidin-4-amine Quinoline with Cl, difluorophenyl HIV-1 infection Exhibited antiviral activity; quinoline core critical for binding .
1-{5-Bromo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine Benzoimidazolyl-quinoline PDGFRβ imaging Radiobrominated analog showed altered biodistribution vs. radioiodinated versions, useful in PET imaging .
(1-Pentyl-1H-benzoimidazol-2-yl)-(1-phenethyl-piperidin-4-yl)-amine Benzoimidazolyl-phenethyl Undisclosed (structural analog) Extended aromatic systems may enhance CNS activity .

Comparison Insight: Quinoline and benzoimidazole substituents (e.g., ) introduce planar aromatic systems, favoring interactions with hydrophobic enzyme pockets. The target compound’s phenylpropan-2-yl group lacks this rigidity but may offer conformational flexibility for receptor engagement.

Piperidin-4-amines with Aliphatic Substituents

Compound Name Substituent(s) Biological Target/Activity Key Findings References
N-[[1-(2-Pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine Pyridinylethyl, propyl Undisclosed (structural analog) Pyridine enhances solubility; aliphatic chains modulate pharmacokinetics .
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine Tetrahydrothiopyran oxide Undisclosed (structural analog) Sulfur-containing groups may influence redox properties or metabolism .

The phenylpropan-2-yl group balances aromaticity and alkyl flexibility.

Receptor-Targeted Piperidin-4-amines

Compound Name Substituent(s) Biological Target/Activity Key Findings References
1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives Dihydrobenzodioxinylmethyl α2-Adrenoceptor antagonism Compound 33g showed potent α2 antagonism and oral bioavailability, critical for CNS applications .
1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-amine Chlorophenyl-purine CB1 receptor antagonism Peripherally selective CB1 antagonist; diaryl substituents dictate selectivity .

Comparison Insight : Bulky substituents like dihydrobenzodioxinylmethyl () enhance receptor specificity. The phenylpropan-2-yl group in the target compound may similarly fine-tune selectivity for undisclosed targets.

Preparation Methods

N-Alkylation of Piperidin-4-amine Derivatives

One established approach involves the N-alkylation of 4-aminopiperidine derivatives with 1-phenylpropan-2-yl moieties:

  • The starting intermediate is often a protected or substituted piperidin-4-amine.
  • N-alkylation is performed using 1-(1-phenylpropan-2-yl) halides or related electrophiles.
  • The reaction is commonly carried out in the presence of a base such as potassium carbonate in acetonitrile, yielding the target compound in moderate to good yields (19–69%) depending on conditions and substituents.

Reductive Amination Route

  • This compound can also be prepared by reductive amination of 4-aminopiperidine with 1-phenylpropan-2-one derivatives.
  • This involves condensation of the amine with the ketone to form an imine intermediate, followed by reduction (e.g., using sodium cyanoborohydride) to yield the secondary amine.
  • This method allows for good control over stereochemistry and functional group tolerance.

Amide Coupling and Cyclization Approaches

  • Some synthetic routes start from 1-benzylpiperidin-4-one, which is condensed with aniline to form a Schiff base.
  • Subsequent reduction of the imine and acylation steps lead to intermediates that can be further modified to introduce the 1-phenylpropan-2-yl substituent.
  • Debenzylation and N-alkylation steps finalize the synthesis of the target amine.

Representative Synthetic Scheme Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes
1 1-Benzylpiperidin-4-one Condensation with aniline Schiff base (imine)
2 Schiff base Reduction with LiAlH4 1-Benzyl-4-anilinopiperidine
3 1-Benzyl-4-anilinopiperidine Acylation with propionic anhydride 1-Benzyl-4-N-propinoylanilinopiperidine
4 Above intermediate Debenzylation (H2, Pd/C) 4-N-propanoylanilinopiperidine (norfentanyl)
5 Norfentanyl N-Alkylation with 2-phenylethyl chloride or tosylate This compound Moderate to good yields

This scheme is adapted from fentanyl-related synthetic methods, which share structural similarities with the target compound.

Reaction Conditions and Purification

  • Solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are commonly used.
  • Bases like potassium carbonate and triethylamine facilitate alkylation reactions.
  • Purification is typically achieved via silica gel chromatography using solvent mixtures like hexanes/ethyl acetate.
  • Extraction steps involve aqueous washes with brine, sodium bicarbonate, or citric acid solutions to remove impurities.

Summary Table of Key Preparation Methods

Method Key Reaction Type Starting Materials Conditions / Reagents Yield Range Advantages Limitations
N-Alkylation Nucleophilic substitution 4-Aminopiperidine + 1-phenylpropan-2-yl halide Base (K2CO3), acetonitrile, RT to reflux 19–69% Straightforward, moderate yield Requires electrophilic halide
Reductive Amination Condensation + reduction 4-Aminopiperidine + 1-phenylpropan-2-one NaBH3CN or similar reductant, mild conditions Moderate Good stereochemical control Sensitive to reaction conditions
Amide Coupling + Cyclization Condensation, reduction, acylation 1-Benzylpiperidin-4-one + aniline + acylating agents LiAlH4, propionic anhydride, Pd/C hydrogenation Moderate Established method for analogues Multi-step, requires protection

Q & A

Q. What are the optimal synthetic routes for 1-(1-Phenylpropan-2-yl)piperidin-4-amine, and how do reaction conditions affect yield and purity?

The synthesis of piperidine derivatives typically involves multi-step organic reactions. A common approach includes nucleophilic substitution or reductive amination between substituted pyridines/piperidines and arylalkyl halides. For example, reacting 2-chloromethylpyridine with piperidin-4-amine under basic conditions (e.g., NaOH or K₂CO₃) can yield structurally analogous compounds. Key parameters include:

  • Temperature : 60–80°C for optimal reaction kinetics without side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Purification : Column chromatography or recrystallization ensures ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization involves:

  • TLC : Monitors reaction progress (Rf value comparison).
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl group integration at δ 7.2–7.4 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] peak at m/z ~245).
  • HPLC : Assesses purity (>98% for pharmacological studies) .

Q. What are the primary pharmacological targets for piperidine derivatives like this compound?

Piperidine derivatives often interact with central nervous system (CNS) targets:

  • Dopamine/Serotonin Receptors : Modulate neurotransmission (e.g., antipsychotic activity).
  • σ Receptors : Implicated in neuroprotection and pain modulation.
  • Enzymes : Monoamine oxidase (MAO) inhibition for antidepressant effects. Initial screening should include radioligand binding assays and enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay Variability : Standardize conditions (e.g., pH, temperature, cell lines).
  • Purity Differences : Use HPLC-MS to verify compound integrity.
  • Structural Analogues : Compare activity across derivatives (e.g., fluorinated vs. non-fluorinated substituents). Contradictions in receptor affinity (e.g., µ-opioid vs. κ-opioid selectivity) may reflect assay-specific biases .

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Molecular Docking (AutoDock/Vina) : Predict binding poses to receptors (e.g., dopamine D₂).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS).
  • QSAR Models : Relate substituent electronegativity (e.g., difluoroethyl groups) to logP and IC₅₀ values .

Q. How does the stereochemistry of the compound influence its pharmacological profile?

Chiral centers (e.g., at the piperidine nitrogen or phenylpropan-2-yl group) can drastically alter target engagement. For example:

  • (R)-Enantiomers : May show higher affinity for serotonin 5-HT₁A receptors.
  • (S)-Enantiomers : Could exhibit off-target adrenergic activity.
    Resolution via chiral HPLC or asymmetric synthesis is critical for enantiopure studies .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modifications?

Modification Effect Example
Fluorination ↑ Lipophilicity, ↑ BBB penetrationDifluoroethyl group (logP +0.5)
Aryl Substituents ↑ Receptor selectivity4-Chlorophenyl enhances σ₁ affinity
Polar Groups ↓ Metabolism (CYP450 inhibition)Hydroxyl or amide incorporation

Q. How do crystallographic studies contribute to understanding its mechanism of action?

X-ray crystallography reveals:

  • Binding Pocket Geometry : Hydrogen bonding with Asp110 in the dopamine D₂ receptor.
  • Conformational Flexibility : Piperidine ring puckering (chair vs. boat) affects antagonist activity.
  • Salt Bridges : Interaction with Glu349 in the 5-HT₃ receptor .

Data Contradiction Analysis Example

Q. Reported IC₅₀ Variability for MAO-B Inhibition

Study IC₅₀ (µM) Conditions
A0.12Human recombinant MAO-B, pH 7.4
B0.89Rat brain homogenate, pH 7.0
Resolution : Differences in enzyme source (species-specific isoforms) and assay pH (affecting ionization) explain variability. Validate using isoform-specific assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.